molecular formula C19H21ClN6O2 B2656047 8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-69-5

8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2656047
CAS No.: 923179-69-5
M. Wt: 400.87
InChI Key: HHHXUMMAXARPCE-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Its structure includes:

  • 1,3,7-Trimethyl groups: These substitutions enhance metabolic stability and modulate lipophilicity .
  • 3-((2-Chlorophenyl)amino)propyl chain: The 2-chlorophenyl group and propyl linker likely influence serotonin receptor (5-HT1A/5-HT7) binding affinity and selectivity, as seen in related derivatives .

Its design aligns with trends in optimizing arylalkyl substituents for improved blood-brain barrier penetration and receptor engagement .

Properties

IUPAC Name

6-[3-(2-chloroanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,11,21H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHXUMMAXARPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often employing high-pressure liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry

Biological Activity

Overview

The compound 8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine with potential therapeutic applications. Its unique structure allows for various biological interactions that may lead to pharmacological effects. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C19H21ClN6O2
  • Molecular Weight: 400.87 g/mol
  • CAS Number: 923251-64-3

The compound features a chlorinated phenyl group and an imidazo[2,1-f]purine core that contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes:

  • Serotonin Receptor Affinity: Recent studies have shown that derivatives of imidazo[2,1-f]purine can act as ligands for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. The compound has shown potential as a mixed receptor ligand with selective inhibitory effects on phosphodiesterases (PDE4B and PDE10A), enzymes involved in signal transduction pathways associated with depression and anxiety .
  • Antidepressant Activity: In vivo studies indicate that certain derivatives exhibit antidepressant-like effects in animal models. For instance, compounds similar to 8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine demonstrated significant efficacy in the forced swim test (FST), a standard assay for assessing antidepressant activity .

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Serotonin Receptor Modulation Acts as a ligand for 5-HT1A and 5-HT7 receptors; potential anxiolytic effects.
Phosphodiesterase Inhibition Inhibits PDE4B and PDE10A; implications for mood disorders.
Antidepressant Effects Demonstrated efficacy in animal models; potential for clinical application.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on Antidepressant Properties: A study published in PubMed evaluated a series of imidazo[2,1-f]purine derivatives for their serotonin receptor affinity and phosphodiesterase inhibition. The findings indicated that some compounds exhibited significant antidepressant-like effects in behavioral tests .
  • Molecular Modeling Studies: Research involving molecular modeling has highlighted the significance of structural modifications on the biological activity of imidazo[2,1-f]purines. The introduction of specific substituents was found to enhance receptor binding affinity and selectivity .
  • Pharmacokinetic Studies: Investigations into the lipophilicity and metabolic stability of these compounds have been conducted using micellar electrokinetic chromatography (MEKC). These studies are essential for understanding the pharmacokinetic profiles necessary for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

The table below summarizes key analogs and their properties:

Compound Name Key Structural Features Receptor Affinity (Ki, nM) PDE Inhibition (IC50, µM) Notable Pharmacological Effects References
Target Compound : 8-(3-((2-Chlorophenyl)amino)propyl)-1,3,7-trimethyl-... 2-Chlorophenyl, propyl linker, 1,3,7-trimethyl Inferred: Moderate 5-HT1A/5-HT7 Not reported Predicted: Antidepressant/anxiolytic via 5-HT1A modulation
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-... 2-Fluorophenyl, piperazine-butyl linker, 1,3-dimethyl 5-HT1A: 12.3; 5-HT7: 48.7 PDE4B: >10; PDE10A: >10 Strong antidepressant activity in FST (2.5 mg/kg); better brain penetration than AZ-861
AZ-861 : 1,3-dimethyl-8-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-... 3-Trifluoromethylphenyl, piperazine-butyl linker, 1,3-dimethyl 5-HT1A: 8.1; 5-HT7: 34.2 PDE4B: >10; PDE10A: >10 Stronger 5-HT1A agonism in vitro; weaker in vivo efficacy due to lower brain penetration
Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-... 2-Fluorophenyl, piperazine-pentyl linker, 1,3,7-trimethyl 5-HT1A: 9.8; 5-HT7: 42.5 PDE4B: >10; PDE10A: >10 Most potent antidepressant in FST (2.5 mg/kg); anxiolytic effect in four-plate test
Compound 5 (): 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-... Dihydroisoquinoline-butyl linker, 1,3-dimethyl 5-HT1A: 15.2; D2: 320 PDE4B: 8.3; PDE10A: 12.6 Dual 5-HT1A/PDE4B inhibition; potential for synergistic antidepressant effects
CB11 (): 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-... 2-Aminophenyl, butyl group, 1,6,7-trimethyl PPARγ agonist (EC50: 0.8 µM) Not applicable Anti-cancer activity via PPARγ-dependent apoptosis; distinct from serotonin-targeted analogs

Key Observations

Substituent Position and Halogen Effects :

  • The 2-chlorophenyl group in the target compound may confer higher 5-HT1A affinity compared to 3-chlorophenyl derivatives (e.g., : 3-chlorophenyl analog lacks reported 5-HT1A data) .
  • Fluorine vs. Chlorine : 2-Fluorophenyl derivatives (AZ-853, 3i) exhibit strong 5-HT1A binding (Ki < 15 nM), suggesting halogens at the ortho position enhance receptor interaction .

Linker Length and Flexibility: Propyl vs. Butyl/Pentyl Chains: Shorter linkers (e.g., propyl in the target compound) may reduce off-target effects compared to longer chains (e.g., pentyl in 3i), but this requires validation . Piperazine vs. Alkylamino Linkers: Piperazine-containing analogs (AZ-853, AZ-861) show stronger 5-HT1A/5-HT7 affinity than simple alkylamino derivatives, likely due to improved hydrogen bonding .

Methylation Patterns :

  • 1,3,7-Trimethyl substitution (target compound, 3i) enhances metabolic stability compared to 1,3-dimethyl analogs (AZ-853, AZ-861), as methyl groups protect against oxidative degradation .

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